PSMA-617 Lutetium-177 is a radiolabeled compound used primarily in targeted radiotherapy for prostate cancer. It combines the prostate-specific membrane antigen targeting agent PSMA-617 with the radioactive isotope Lutetium-177, which emits beta radiation. This compound is classified as a radiopharmaceutical, specifically a targeted radionuclide therapy, designed to selectively bind to prostate cancer cells expressing PSMA, allowing for localized radiation delivery to tumors while minimizing damage to surrounding healthy tissue.
PSMA-617 is derived from a synthetic peptide that targets PSMA, a protein overexpressed in prostate cancer cells. The compound is classified under the category of theranostics, which integrates diagnostics and therapeutics into a single agent. Lutetium-177 is a beta-emitting radionuclide, making it suitable for therapeutic applications due to its ability to deliver cytotoxic radiation to cancer cells.
The synthesis of PSMA-617 Lutetium-177 typically involves the following steps:
The molecular structure of PSMA-617 can be represented as follows:
The structure features a glutamate residue linked to a lysine moiety, which is crucial for binding to the PSMA target on prostate cancer cells. The presence of a chelator allows for stable coordination with Lutetium-177 .
The primary chemical reaction involved in the synthesis of PSMA-617 Lutetium-177 is the coordination reaction between Lutetium(III) ions and the chelating agent within the PSMA-617 structure. This reaction can be summarized as follows:
The stability of this complex is critical for effective therapeutic application, as it influences the biodistribution and retention of the radiopharmaceutical in tumor tissues .
The mechanism of action of PSMA-617 Lutetium-177 involves:
This targeted approach minimizes systemic exposure to radiation while maximizing therapeutic efficacy against tumors expressing high levels of PSMA .
PSMA-617 Lutetium-177 exhibits several notable physical and chemical properties:
The stability and purity are critical parameters that are routinely monitored during production .
PSMA-617 Lutetium-177 has several significant applications in medical science:
Recent studies have shown promising results regarding its efficacy in reducing tumor burden while maintaining patient quality of life .
The development of prostate-specific membrane antigen-targeting therapeutics represents a paradigm shift in prostate cancer management, with urea-based inhibitors forming the cornerstone of this advancement. Early phosphorus-based inhibitors (e.g., 2-PMPA) demonstrated potent prostate-specific membrane antigen inhibition but suffered from high polarity, limiting their bioavailability and tumor penetration [2] [4]. Thiol-based inhibitors attempted to address these limitations but introduced new challenges related to metabolic instability through disulfide bond formation [2] [4]. The breakthrough emerged with the discovery of urea-based scaffolds, pioneered by Kozikowski et al., which provided optimal zinc-binding geometry within prostate-specific membrane antigen's binuclear active site while maintaining favorable pharmacokinetic properties [2] [4].
The critical pharmacophoric motif identified was the glutamate-urea-lysine (Glu-urea-Lys) configuration, which mimics the transition state of prostate-specific membrane antigen's enzymatic hydrolysis of N-acetylaspartylglutamate [1] [3]. This motif exploits prostate-specific membrane antigen's structural biology: the urea carbonyl coordinates with both zinc atoms in the active site, while the glutamate carboxylate forms salt bridges with arginine residues (Arg210 and Arg463) in the binding pocket [1] [8]. The lysine side chain extends toward a hydrophobic subpocket, enabling additional interactions that enhance binding specificity [1] [8]. PSMA-617 incorporates this optimized Glu-urea-Lys pharmacophore, achieving subnanomolar inhibition potency (IC₅₀ = 0.05 nM) against recombinant human prostate-specific membrane antigen [1].
Table 1: Evolution of Prostate-Specific Membrane Antigen Inhibitor Scaffolds
| Inhibitor Class | Representative Compounds | Binding Affinity (IC₅₀) | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Phosphorus-based | 2-PMPA, PBDA-4 | Low nM range | High prostate-specific membrane antigen affinity | Excessive polarity, poor bioavailability |
| Thiol-based | MLS-005, MLS-011 | Sub-nM to nM range | Improved cell permeability | Metabolic instability (disulfide formation) |
| Urea-based (1st gen) | DCIBzL, ZJ-43 | ~10-100 nM | Balanced affinity/pharmacokinetics | Suboptimal tumor retention |
| Optimized urea-based | PSMA-617 | 0.05 nM | Subnanomolar affinity, efficient internalization | Complex synthetic pathway |
The linker region connecting the prostate-specific membrane antigen-binding motif to the radiometal chelator represents a critical determinant of the overall pharmacokinetic profile and therapeutic efficacy. PSMA-617 employs a hydrophobic aromatic linker comprising 2-naphthyl-L-alanine (2-Nal) and trans-cyclohexyl (Chx) moieties, which substantially enhances tumor retention compared to earlier prostate-specific membrane antigen inhibitors [3] [6]. This design emerged from systematic structure-activity relationship studies evaluating libraries of linker variants for their influence on cellular internalization, tumor retention, and background clearance [3] [6].
The 2-naphthyl-L-alanine moiety specifically contributes to prolonged tumor retention through enhanced hydrophobic interactions within the prostate-specific membrane antigen binding pocket, as confirmed by crystallographic studies [1]. When researchers replaced this moiety with a less lipophilic 3-styryl-L-alanine group (compound P17), they observed reduced plasma protein binding and altered biodistribution, including increased spleen accumulation (P18) [1]. Despite these pharmacokinetic changes, the modified compounds maintained high prostate-specific membrane antigen inhibition (IC₅₀ = 0.30 nM and 0.45 nM for P17 and P18, respectively), demonstrating linker flexibility within the prostate-specific membrane antigen cavity [1].
Linker length optimization balances target accessibility against nonspecific binding. Shorter linkers restrict chelator orientation, potentially impairing radionuclide delivery efficiency, while excessively long linkers increase off-target retention [6] [8]. In PSMA-617, the tranexamic acid component within the linker provides optimal spacing and introduces a carboxyl group that reduces renal reabsorption through repulsion from renal brush border membranes, lowering nephrotoxicity risk [3] [6]. Hybrid molecule studies further demonstrated that linker composition significantly influences tumor-to-background ratios, with PSMA-927 (featuring a lysine-branched linker) maintaining high tumor uptake comparable to PSMA-617 despite conjugation to the bulky fluorophore IRDye800CW [6].
Table 2: Impact of Linker Modifications on Pharmacokinetic Parameters
| Linker Modification | Lipophilicity (logD) | Tumor Uptake (%ID/g at 1h) | Kidney Uptake (%ID/g at 1h) | Internalization Efficiency |
|---|---|---|---|---|
| PSMA-617 (2-Nal-Chx) | -2.00 | 9.5 ± 1.2 | 38.2 ± 5.1 | 100% (reference) |
| P17 (3-styryl-Chx) | -2.86 | 8.9 ± 0.8 | 31.7 ± 4.3 | 92% of PSMA-617 |
| P18 (3-styryl-Ph) | -2.91 | 8.7 ± 1.1 | 29.4 ± 3.8 | 87% of PSMA-617 |
| PSMA-927 (Lys-E-800CW) | -1.95 | 8.2 ± 0.9 | 35.1 ± 4.6 | 95% of PSMA-617 |
The selection and positioning of the radiometal chelator in prostate-specific membrane antigen-targeted radioligands must satisfy stringent thermodynamic, kinetic, and biological criteria. PSMA-617 incorporates 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) as its chelating moiety, strategically positioned at the C-terminus of the linker region [3] [8]. This macrocyclic chelator provides exceptional complexation stability for lutetium-177 (log K = 25.6), effectively retaining the radiometal under physiological conditions throughout its radioactive decay [3] [8]. The DOTA macrocycle coordinates lutetium-177 through its four nitrogen atoms and three carboxylate oxygen atoms in a distorted square-antiprismatic geometry, creating eight coordination bonds that ensure exceptional thermodynamic stability and kinetic inertness [3] [8].
The charge compatibility between the lutetium-177-DOTA complex and prostate-specific membrane antigen binding significantly influences cellular internalization efficiency. The negatively charged DOTA moiety (net charge -1 when complexed with Lu³⁺) complements the charge distribution within prostate-specific membrane antigen's binding tunnel, facilitating optimal orientation for receptor-mediated endocytosis [3] [8]. Comparative studies with NOTA-containing analogs (BQ7859) demonstrated that despite NOTA's faster complexation kinetics, its lower thermodynamic stability with lutetium-177 (log K = 15.5) renders it unsuitable for therapeutic applications where long-term radiometal retention is paramount [8].
The spatial separation between the prostate-specific membrane antigen-binding motif and the DOTA chelator proves critical for minimizing steric interference with target binding. In PSMA-617, the extended hydrophobic linker positions DOTA approximately 15-20 Å from the urea pharmacophore, enabling simultaneous prostate-specific membrane antigen engagement and efficient chelation without mutual steric hindrance [3] [6]. This spatial arrangement was validated in hybrid molecule PSMA-927, where lysine branching maintained prostate-specific membrane antigen affinity (Ki = 2.34 ± 2.94 nM) despite conjugation to the bulky IRDye800CW fluorophore [6].
Systematic structure-activity relationship studies have quantified the effects of discrete structural modifications on prostate-specific membrane antigen binding and cellular internalization. The aromatic character of the linker region substantially influences binding kinetics: replacement of 2-naphthyl-L-alanine in PSMA-617 with 3-styryl-L-alanine (P17) reduced lipophilicity (log Kow from >3 to <3) while maintaining nanomolar inhibition (IC₅₀ = 0.30 nM versus 0.05 nM for PSMA-617) [1]. Crystallographic analyses revealed that these analogs adopt extended linker conformations within the prostate-specific membrane antigen binding cavity compared to the folded conformation observed with PSMA-617, demonstrating receptor adaptability to structural variations without significant affinity loss [1].
The hydrophobic bulk adjacent to the lysine side chain critically affects internalization efficiency. Removal of the cyclohexyl moiety (P18) decreased cellular internalization by 13% compared to PSMA-617, highlighting the importance of hydrophobic interactions in post-binding processing [1]. In prostate-specific membrane antigen-expressing LNCaP cells, PSMA-617 demonstrated approximately 2-fold higher internalization (71% at 4 hours) than its P18 analog, directly linking structural features to cellular uptake kinetics [1].
Positional effects in branched hybrid molecules reveal nuanced structure-activity relationships. When conjugated to the ε-amino group of the linker lysine, fluorophores maintained >90% of PSMA-617's internalization capacity, whereas α-position conjugation reduced internalization by 40-60% [6]. This deficit was remedied by inserting glutamic acid spacers, with the diglutamate variant restoring 85% of the original internalization efficiency, demonstrating how strategic spacer incorporation mitigates steric interference [6]. These findings illustrate that while prostate-specific membrane antigen tolerates significant structural variations in binding affinity, internalization efficiency proves more sensitive to molecular modifications, necessitating comprehensive biological evaluation beyond simple binding assays.
Table 3: Structure-Activity Relationships of PSMA-617 Modifications
| Structural Element | Modification | Binding Affinity (IC₅₀, nM) | Cellular Internalization | Biological Consequence |
|---|---|---|---|---|
| Urea pharmacophore | Glu-urea-Lys → Asp-urea-Orn | >100 | <20% of PSMA-617 | Complete loss of activity |
| Aromatic linker | 2-Nal → 3-styryl | 0.30 | 92% of PSMA-617 | Reduced plasma protein binding |
| Aliphatic linker | Chx → Phenyl | 0.45 | 87% of PSMA-617 | Altered biodistribution (increased spleen uptake) |
| DOTA position | Direct coupling → Lys-branched | 2.34 | 95% of PSMA-617 | Enables hybrid molecule development |
| Fluorophore position | ε-amino vs α-amino | No significant change | 100% vs 40-60% | Critical for internalization efficiency |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0